Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate
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Overview
Description
Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances their pharmacological properties, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate typically involves the reaction of phenyl isothiocyanate with aniline and acetylenic ester in the presence of a catalyst. One common method uses nano CuFe2O4 as a catalyst in ethanol at room temperature. The reaction mixture is stirred until completion, and the product is purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are also employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the synthesis of valuable organic compounds and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2Z)-3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetate
- 4-oxo-2-(phenylimino)thiazolidin-5-ylideneacetate derivatives
Uniqueness
Methyl 2-[3-benzyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-yliden]acetate is unique due to its specific structural features, such as the benzyl and phenylimino groups, which contribute to its distinct pharmacological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness .
Properties
Molecular Formula |
C19H16N2O3S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl (2Z)-2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C19H16N2O3S/c1-24-17(22)12-16-18(23)21(13-14-8-4-2-5-9-14)19(25-16)20-15-10-6-3-7-11-15/h2-12H,13H2,1H3/b16-12-,20-19? |
InChI Key |
BWMVTZCRZJUGCI-PQUVRPEGSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=NC2=CC=CC=C2)S1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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